molecular formula C21H26N2O2 B4583865 ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate

ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate

Cat. No. B4583865
M. Wt: 338.4 g/mol
InChI Key: BIDCJYUBRVTWJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that may include the formation of piperidine derivatives through reactions such as esterification, hydrogenation, and the Gewald reaction. For instance, ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate can be synthesized from 1-methyl-2,6-diphenylpiperidin-4-one using ethyl cynoacetate and sulfur in the presence of morpholine, showcasing the complexity of synthesis routes for such compounds (Zeng Guo-ping, 2008).

Molecular Structure Analysis

The molecular structure of related piperidine derivatives has been extensively studied, revealing intricate details about their conformation and stability. For example, the crystal structures of certain derivatives demonstrate the importance of dihedral angles and hydrogen bonding in stabilizing the molecular conformation (B. Raghuvarman et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate derivatives can lead to a variety of products, influenced by factors such as the presence of catalysts and the nature of the substituents. The aminolysis of X-substituted phenyl diphenylphosphinates, for example, showcases the effect of amine nature on reactivity and highlights the concerted mechanism of these reactions (I. Um et al., 2009).

Physical Properties Analysis

The physical properties of ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The polymorphic forms of certain compounds, resulting from different crystallization conditions, highlight the diversity in physical properties and their dependence on molecular structure (Robin A Weatherhead-Kloster et al., 2005).

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate is explored in various scientific research contexts, particularly in chemical synthesis and medicinal chemistry. The compound and its derivatives have been studied for their potential applications in peptide chemistry, drug design, and as ligands in pharmacological studies.

  • Peptide Chemistry : The 2-(diphenylphosphino)ethyl group (DPPE) has been described as a new carboxyl-protecting group in peptide chemistry, highlighting the utility of related compounds in facilitating peptide synthesis under standard conditions. This approach allows for the easy introduction and deprotection of amino acids or peptides, offering a versatile tool for peptide chemists (Chantreux et al., 1984).

  • Gastric Antisecretory Agents : Derivatives of ethyl 4-[(diphenylmethyl)amino]-1-piperidinecarboxylate, specifically 4-(diphenylmethyl)-1-[(imino)methyl]piperidines, have been identified as potent gastric antisecretory agents in rats, with potential applications in treating peptic ulcer disease. This research underscores the compound's role in the development of nonanticholinergic gastric antisecretory drugs (Scott et al., 1983).

  • Aminolysis Reactions : Studies on aminolysis reactions of X-substituted phenyl diphenylphosphinates with primary amines, including ethylamine, have provided insights into the reaction mechanisms and the influence of amine nature on reactivity and transition-state structure. This research contributes to a deeper understanding of chemical reactions involving diphenylmethyl)amino derivatives (Um et al., 2009).

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This demonstrates the compound's utility in organic synthesis and the creation of complex chemical structures (Zhu et al., 2003).

  • Synthesis of Organic Ligands : The reaction of ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid has led to the synthesis of novel organic ligands with antimicrobial activities. This highlights the compound's role in the development of new materials with potential therapeutic applications (Patel, 2020).

properties

IUPAC Name

ethyl 4-(benzhydrylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-2-25-21(24)23-15-13-19(14-16-23)22-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-20,22H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIDCJYUBRVTWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(Diphenylmethyl)amino]-1-piperidinecarboxylate

Synthesis routes and methods

Procedure details

In a reactor fitted with a water trap, a solution of 1,1-diphenylmethylamine (5.0 g) and 1-ethoxycarbonyl-4-piperidone (4.7 g) in toluene (70 mL) was refluxed for 4 hours. This reaction mixture was concentrated under reduced pressure and he residue was dissolved in 50 mL of ethanol. After the solution was cooled with ice, 2.1 g of sodium cyanoborohydride and a small amount of bromocresol green were added. Then, 4N-HCl solution in methanol was added dropwise until the reaction mixture had turned yellow and the mixture was further stirred for 20 minutes. This reaction mixture was poured into an access of aqueous sodium hydrogen carbonate and extracted with ethyl acetate. The extract was washed with saturated aqueous NaCl, dried over MgSO4, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5:1 to 65:35) to provide 8.4 g of the title compound. Yield 91%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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